![molecular formula C23H25N3O4S2 B560125 (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide CAS No. 1401242-74-7](/img/structure/B560125.png)

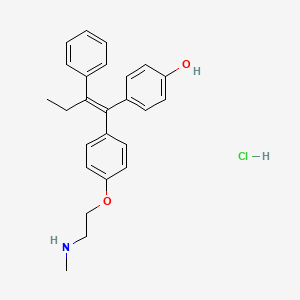

(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide” is a chemical compound with the molecular formula C23H25N3O4S2 and a molecular weight of 471.6 g/mol . It is also known as ML277 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring which is substituted at the 2-position with a carboxamide group. The nitrogen of the piperidine ring is also substituted with a sulfonyl group, which is further substituted with a 4-methylphenyl group. The carboxamide group is substituted with a 1,3-thiazol-2-yl group, which is further substituted at the 4-position with a methoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 471.6 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Cardiac Repolarization

ML277 is a potent activator of KCNQ1 (Kv7.1) channels , which are crucial for the repolarization phase of the cardiac action potential. It has over 100-fold selectivity against KCNQ2 and KCNQ4 channels and shows no activity against the hERG potassium channel up to 30 μM .

Single-Channel Kinetics Modification

ML277 significantly affects KCNQ1 single-channel kinetics by eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .

Cardiomyocyte Protection

In cardiomyocytes, ML277 has a protective effect and can reduce infarct size in a whole heart ex vivo model using coronary ligation. This demonstrates its potential therapeutic application in protecting heart tissue during ischemic events .

Lung Metastasis Assay

ML277 has been used as a KCNQ1 activator to treat cells in lung metastasis assays, indicating its potential application in cancer research and treatment .

Wirkmechanismus

ML277, also known as (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide, is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of ML277 is the KCNQ1 (Kv7.1) potassium channel . This channel plays critical physiological roles in electrical excitability and potassium recycling in organs including the heart, brain, and gut .

Mode of Action

ML277 acts as a potent activator of the KCNQ1 channel . It has been shown to be highly selective against other KCNQ channels, with over 100-fold selectivity versus KCNQ2 and KCNQ4 . ML277 specifically enhances the fully activated open state of KCNQ1 by modulating the voltage-sensing domain (VSD)-pore coupling .

Biochemical Pathways

The KCNQ1 channel, when activated, contributes to the repolarization of the cardiac action potential . ML277 potentiates the slowly activating voltage-gated potassium current (IKs), which is a novel cardioprotective intervention . This potentiation of IKs with ML277 imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ML277 are not readily available, it is known that ML277 increases KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM . This suggests that ML277 has a significant impact on the bioavailability of the KCNQ1 channel.

Result of Action

ML277 has profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold . It also imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .

Action Environment

The effectiveness of ML277 can be influenced by the presence of other proteins. For instance, the introduction of KCNE1 subunits, which often associate with KCNQ1 in the heart to form IKs channels, reduces the effectiveness of ML277 . Some enhancement of single-channel openings is still observed even in the presence of kcne1 .

Eigenschaften

IUPAC Name |

(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQNLLVUVDAEHC-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary target of ML277?

A1: ML277 selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]

Q2: How does ML277 interact with the KCNQ1 channel?

A2: ML277 binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]

Q3: What are the downstream effects of ML277 binding to KCNQ1?

A3: ML277 binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:

Q4: Does ML277 affect all KCNQ1 channel states equally?

A4: No, ML277 specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]

Q5: What is the significance of ML277's selectivity for the AO state?

A5: This selectivity makes ML277 a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]

Q6: How does the presence of the KCNE1 subunit affect ML277 activity?

A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to ML277. This suggests that KCNE1 might interact with the same binding pocket as ML277, preventing its action. [, ]

Q7: What structural features of ML277 are important for its activity?

A7: While detailed SAR studies are ongoing, certain structural features have been implicated in ML277's activity:

Q8: Have any ML277 analogs been developed?

A8: Yes, over 60 chemical analogs of ML277 have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.

Q9: What are the potential therapeutic applications of ML277?

A9: Given its ability to modulate KCNQ1 activity, ML277 holds potential therapeutic value for conditions like:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)